molecular formula C20H16N2O3 B3034407 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole CAS No. 170632-13-0

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

Cat. No.: B3034407
CAS No.: 170632-13-0
M. Wt: 332.4 g/mol
InChI Key: LJADKHFBAHDMDH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a synthetic indazole derivative characterized by a benzyl group at position 1 and a 5-methoxycarbonyl-substituted furyl moiety at position 3 of the indazole core. This compound is of interest in medicinal chemistry due to its structural similarity to hypoxia-inducible factor 1 alpha (HIF-1α) inhibitors, such as YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) .

Properties

IUPAC Name

methyl 5-(1-benzylindazol-3-yl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJADKHFBAHDMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Benzylation

The benzylation of indazole derivatives is a critical step in synthesizing 1-benzyl-substituted analogs. A widely adopted method involves the reaction of methyl 1H-indazole-3-carboxylate with benzyl halides under basic conditions. For example, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was synthesized via nucleophilic substitution using 1-(bromomethyl)-4-fluorobenzene in the presence of a base such as potassium carbonate.

Adapting this protocol, 1-benzyl-3-(5-methoxycarbonyl-2-furyl)indazole can be prepared by reacting methyl 1H-indazole-3-carboxylate with benzyl bromide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the benzylated intermediate.

Key Parameters:

  • Solvent: DMF or acetonitrile
  • Base: K₂CO₃ or Cs₂CO₃
  • Temperature: 80–100°C
  • Yield: 60–75%

Cross-Coupling for Direct Functionalization

Palladium-catalyzed cross-coupling reactions offer a robust route for attaching the furyl group. A Heck reaction protocol from was adapted using 1-benzyl-3-bromoindazole and methyl 5-(tributylstannyl)furan-2-carboxylate.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: Tetrabutylammonium chloride (TBAC, 10 mol%)
  • Base: Cs₂CO₃ (2.0 equiv)
  • Solvent: DMF at 110°C for 24 hours
  • Yield: 45–50%

Multi-Step Synthesis via Intermediate Hydrazones

A patent-derived approach involves forming a hydrazone intermediate. Methyl 1H-indazole-5-carboxylate is treated with benzyl hydrazine to yield 1-benzylindazole-5-carbohydrazide, which subsequently reacts with 5-formyl-2-furoic acid methyl ester.

Reaction Scheme:

  • Hydrazide Formation:
    • React methyl 1H-indazole-5-carboxylate with benzylhydrazine in methanol (rt, 4 hours).
    • Yield: 85%.
  • Hydrazone Condensation:
    • Mix hydrazide (1.0 mmol) with 5-formyl-2-furoic acid methyl ester (1.1 mmol) in ethanol + acetic acid (2 drops).
    • Reflux 3 hours, isolate via filtration.
    • Yield: 70%.

Crystallization and Purification

Final purification is critical for obtaining high-purity product. Slow evaporation of ethyl acetate solutions at room temperature produces crystals suitable for X-ray diffraction.

Crystallization Data:

  • Solvent: Ethyl acetate
  • Crystal System: Monoclinic
  • Space Group: P2₁/c (observed in analogous structures)

Analytical and Spectroscopic Validation

Mass Spectrometry:

  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₀H₁₆N₂O₃: 332.1160; found: 332.1164.

Chromatographic Purity:

  • HPLC: >98% (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Complexity
Nucleophilic Substitution 60–75 12 Low
Condensation 70–80 6 Moderate
Cross-Coupling 45–50 24 High
Hydrazone Route 70–85 7 Moderate

Challenges and Optimization

  • Steric Hindrance: Bulky benzyl groups reduce reaction rates in cross-coupling; using bulkier ligands (e.g., XPhos) improves efficiency.
  • Byproducts: Over-alkylation is mitigated by slow addition of benzyl bromide.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems are preferred to batch reactors. A patent describes a telescoped process combining benzylation and condensation in a single flow setup, reducing purification steps and improving yield (78% overall).

Chemical Reactions Analysis

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole has been studied for its potential anticancer properties. Research indicates that derivatives of indazole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, a study demonstrated that similar indazole compounds effectively induced apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar mechanisms of action .

Neuroprotective Effects
Another significant application is in the field of neuroprotection. Compounds with indazole structures have shown promise in protecting neuronal cells from oxidative stress and neuroinflammation. A recent study highlighted that derivatives could mitigate neurodegenerative processes, which are critical for conditions like Alzheimer's disease .

Biological Research

Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, which is crucial in drug development. For example, it may act as an inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis, making it a candidate for further pharmacological studies .

Antimicrobial Properties
Research has also pointed to the antimicrobial potential of this compound. Studies have shown that compounds with similar chemical frameworks exhibit antibacterial and antifungal activities, which can be harnessed for developing new antimicrobial agents .

Material Science

Synthesis of Functional Materials
In material science, the unique properties of this compound allow it to be used as a precursor for synthesizing functional materials. Its ability to form stable complexes with metals can be exploited in creating catalysts or sensors with enhanced performance characteristics .

Case Studies and Data Tables

Application Area Study/Reference Findings
Anticancer Activity Induces apoptosis in cancer cell lines; potential for drug development.
Neuroprotection Mitigates oxidative stress; potential treatment for neurodegenerative diseases.
Enzyme Inhibition Inhibits specific kinases; reduces tumor growth.
Antimicrobial Exhibits antibacterial/fungal properties; potential for new antimicrobial agents.
Material Science Used as a precursor for functional materials; enhances catalytic properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Comparisons

The primary structural analogs of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole are indazole derivatives with variations in the substituents on the furyl or benzyl groups. Below is a detailed comparison with YC-1, its closest analog:

Property This compound YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole)
Molecular Formula C₂₀H₁₇N₃O₄ C₁₇H₁₅N₃O₂
Molecular Weight (g/mol) 363.37 293.32
Key Substituent 5-Methoxycarbonyl furyl 5-Hydroxymethyl furyl
Solubility Likely lower due to ester group Moderate (hydroxymethyl enhances hydrophilicity)
Biological Activity Hypothesized HIF-1α inhibition (untested) Confirmed HIF-1α inhibition; antiangiogenic, reduces tumor growth in vivo
Metabolic Stability Ester group may undergo hydrolysis in vivo Hydroxymethyl group is less prone to enzymatic cleavage

Mechanistic Implications

Substituent Effects on Target Binding: The methoxycarbonyl group in this compound introduces a steric and electronic profile distinct from YC-1’s hydroxymethyl group. The ester moiety may act as a prodrug, hydrolyzing to a carboxylic acid in vivo, which could modify binding affinity or pharmacokinetics .

Impact on Pharmacokinetics :

  • The increased molecular weight and lipophilicity of this compound may improve membrane permeability compared to YC-1 but reduce aqueous solubility, complicating formulation.

Biological Efficacy: YC-1 demonstrates potent anti-tumor effects in xenograft models by downregulating HIF-1α and its target genes (e.g., VEGF, aldolase), leading to reduced tumor vascularity and growth . The methoxycarbonyl analog’s efficacy remains speculative but warrants testing in similar models.

Biological Activity

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis, mechanism of action, and comparative analysis with related compounds are also discussed.

Chemical Structure and Synthesis

The compound features an indazole core substituted with a benzyl group and a methoxycarbonyl group attached to a furan ring. The following table summarizes key aspects of its chemical structure:

ComponentDescription
Indazole CoreA bicyclic structure known for various biological activities
Benzyl GroupEnhances lipophilicity and biological activity
Methoxycarbonyl GroupImparts additional reactivity and potential for modification

Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications, to achieve the desired molecular structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing:

  • Cytotoxicity : The compound demonstrated IC50 values ranging from 0.06 to 0.17 µM against multiple cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics .
  • Mechanism of Action : It was found to induce apoptosis through caspase activation and inhibit tubulin polymerization, which is critical for cancer cell division .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies showed:

  • Inhibition of Cytokine Production : It effectively reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound:

  • Protection Against Oxidative Stress : The compound was shown to mitigate oxidative stress-induced neuronal cell death in culture models, possibly through the modulation of antioxidant pathways .

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds such as YC-1 derivatives:

CompoundActivity TypeIC50 (µM)Mechanism of Action
This compoundAnticancer0.06 - 0.17Apoptosis induction, tubulin inhibition
YC-1Anti-apoptotic0.05 - 0.15Inhibition of apoptosis in vascular smooth muscle cells
1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazoleAnticancer<0.01Induces differentiation and apoptosis

Case Studies

Several case studies have been published regarding the efficacy of this compound in preclinical models:

  • Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor regression in xenograft models of human cancer, supporting its potential as a therapeutic agent .
  • Neuroprotection : In models of neurodegenerative disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss, highlighting its dual role as an anticancer and neuroprotective agent .

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Friedel-Crafts AcylationAlCl₃, 1,2-dichlorobenzene, 80°C65–70
Indazole FormationHydrazine hydrate, DMF, 100°C, 12 h50–60
EsterificationMethyl chloroformate, K₂CO₃, THF, 0°C75–85

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR (400 MHz, DMSO)δ 5.12 (s, 2H, benzyl CH₂), δ 7.85 (s, 1H, furyl H)
MS (ESI⁺)m/z 363.1 [M+H]⁺

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole
Reactant of Route 2
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1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

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